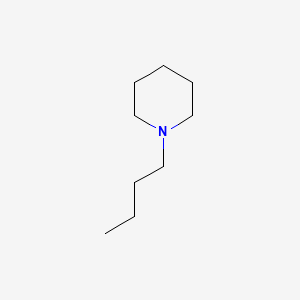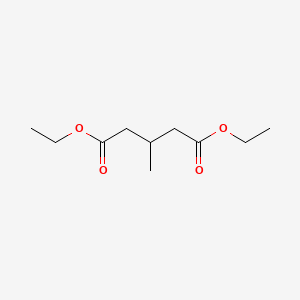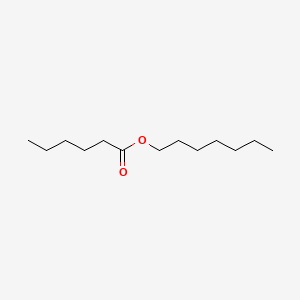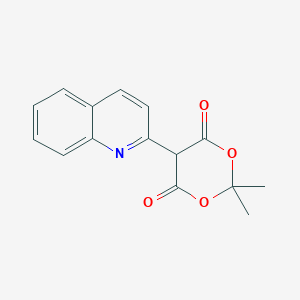
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione
Descripción general
Descripción
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione, also known as DDQ, is a chemical compound that has been widely used in organic synthesis. DDQ is a powerful oxidizing agent that can be used to convert various organic compounds into their corresponding oxidation products.
Mecanismo De Acción
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione works as an oxidizing agent by accepting electrons from the organic compound being oxidized. The reaction mechanism involves the formation of a charge-transfer complex between 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione and the organic compound, followed by the transfer of electrons from the organic compound to 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione. This results in the formation of the corresponding oxidation product and 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dioneH2, which can be regenerated back to 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione by the addition of a mild oxidant such as molecular oxygen.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells, and it has been used in the synthesis of potential anticancer agents. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has also been reported to have antimalarial activity and has been used in the synthesis of potential antimalarial drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has several advantages as an oxidizing agent in organic synthesis. It is a powerful and selective oxidizing agent that can be used under mild reaction conditions. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione is also readily available and relatively inexpensive. However, 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has some limitations, including its sensitivity to moisture and air, which can cause it to decompose. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione also has a strong odor and can cause irritation to the eyes and respiratory system.
Direcciones Futuras
There are several future directions for research on 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione. One area of research could be the development of new synthetic methods for 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione that are more efficient and environmentally friendly. Another area of research could be the study of the biochemical and physiological effects of 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione and its derivatives. This could lead to the discovery of new potential drug candidates for the treatment of various diseases. Additionally, the development of new applications for 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione in organic synthesis could lead to the synthesis of new materials with unique properties.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has been widely used in organic synthesis as a powerful oxidizing agent. It has been used to convert various organic compounds into their corresponding oxidation products, such as alcohols to carbonyl compounds, and sulfides to sulfoxides or sulfones. 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione has also been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.
Propiedades
IUPAC Name |
2,2-dimethyl-5-quinolin-2-yl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-15(2)19-13(17)12(14(18)20-15)11-8-7-9-5-3-4-6-10(9)16-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQLTUAVQDDWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=NC3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344569 | |
| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
CAS RN |
83260-82-6 | |
| Record name | 2,2-Dimethyl-5-(2-quinolinyl)-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



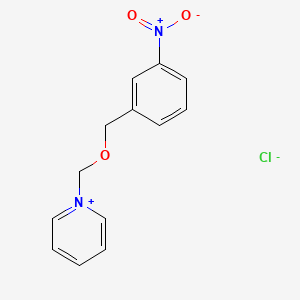
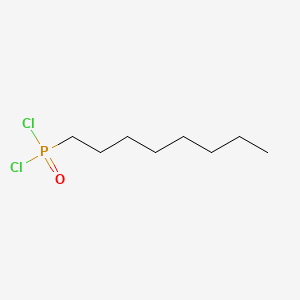
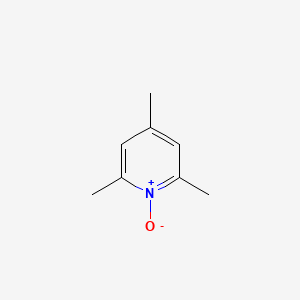
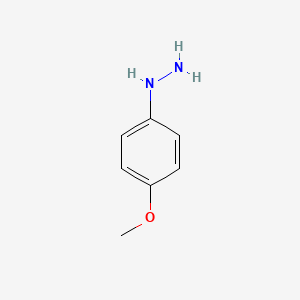
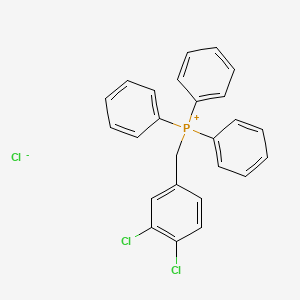
![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)

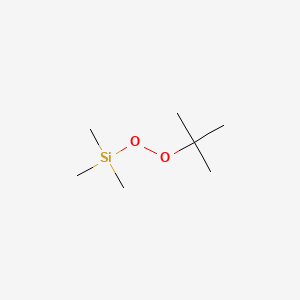
![2-[(o-Nitrophenyl)azo]acetoacetanilide](/img/structure/B1593778.png)


